molecular formula C10H7N2O4- B12331630 6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B12331630
M. Wt: 219.17 g/mol
InChI Key: OPKPDRKSFIFUDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the reaction of a pyridine derivative with a pyrrole derivative under specific conditions. One common method involves the use of a trifluoromethyl-substituted pyridine as the starting material. This compound is reacted with an aldehyde derivative at elevated temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it a promising candidate for anticancer drug development, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H7N2O4-

Molecular Weight

219.17 g/mol

IUPAC Name

6-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-7-8(12-3-5)6(4-11-7)9(13)14/h2-4,11H,1H3,(H,13,14)/p-1

InChI Key

OPKPDRKSFIFUDY-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)C(=O)[O-])N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.